molecular formula C15H18N2O3 B11808710 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Katalognummer: B11808710
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: BTPCWMFEEXURIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is an organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . This compound is known for its unique structure, which includes a phthalazinone core, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of 3-isobutylphthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base . The mixture is cooled to 0°C, and the reagents are added slowly to control the reaction rate. The temperature is then gradually increased to 70°C to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the phthalazinone core, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The phthalazinone core is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its isobutyl substituent, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C15H18N2O3

Molekulargewicht

274.31 g/mol

IUPAC-Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]propanoic acid

InChI

InChI=1S/C15H18N2O3/c1-9(2)8-17-14(18)12-7-5-4-6-11(12)13(16-17)10(3)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,19,20)

InChI-Schlüssel

BTPCWMFEEXURIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.